Cas no 1803670-76-9 (2,3-Dichloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine)

2,3-Dichloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dichloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine
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- Inchi: 1S/C7H2Cl2F5N/c8-4-2(7(12,13)14)1-3(6(10)11)15-5(4)9/h1,6H
- InChI Key: VTSZEKHETVVCLT-UHFFFAOYSA-N
- SMILES: ClC1=C(N=C(C(F)F)C=C1C(F)(F)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 222
- XLogP3: 4
- Topological Polar Surface Area: 12.9
2,3-Dichloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029075110-500mg |
2,3-Dichloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine |
1803670-76-9 | 97% | 500mg |
$815.00 | 2022-04-02 | |
Alichem | A029075110-250mg |
2,3-Dichloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine |
1803670-76-9 | 97% | 250mg |
$489.60 | 2022-04-02 | |
Alichem | A029075110-1g |
2,3-Dichloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine |
1803670-76-9 | 97% | 1g |
$1,504.90 | 2022-04-02 |
2,3-Dichloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine Related Literature
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on 2,3-Dichloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine
Professional Introduction to 2,3-Dichloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine (CAS No. 1803670-76-9)
2,3-Dichloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 1803670-76-9, is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in medicinal chemistry. The unique structural features of this molecule, including its chloro, difluoromethyl, and trifluoromethyl substituents, contribute to its remarkable chemical properties and potential applications in the development of novel bioactive agents.
The significance of 2,3-Dichloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine lies in its versatility as a building block for synthesizing more complex molecules. In recent years, there has been a growing interest in fluorinated pyridines due to their enhanced metabolic stability, improved binding affinity to biological targets, and increased lipophilicity. These attributes make fluorinated pyridines particularly valuable in the design of drugs that require prolonged half-lives or improved pharmacokinetic profiles. The presence of multiple fluorine atoms in this compound further amplifies its potential as a pharmacophore, influencing both its electronic properties and its interactions with biological systems.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of 2,3-Dichloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine with greater precision. Studies have suggested that the electron-withdrawing nature of the trifluoromethyl group and the electron-donating effects of the difluoromethyl substituent may modulate the compound's reactivity and binding interactions. These insights have guided the optimization of synthetic routes and the design of derivatives with enhanced therapeutic potential. For instance, virtual screening algorithms have been employed to identify potential binding pockets in target proteins where this compound could exert its effects.
In the realm of drug discovery, 2,3-Dichloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine has been explored as a precursor for developing inhibitors of key enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. The chloro substituents on the pyridine ring provide reactive sites for further functionalization, allowing chemists to introduce additional moieties that can enhance selectivity or improve solubility. Furthermore, the compound's stability under various reaction conditions makes it an attractive candidate for multi-step synthetic protocols.
The agrochemical industry has also recognized the potential of 2,3-Dichloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine as a component in novel pesticides and herbicides. Fluorinated pyridines are known for their ability to disrupt essential biological processes in pests while maintaining low toxicity to non-target organisms. By incorporating this compound into formulations, researchers aim to develop more effective and environmentally sustainable solutions for crop protection. Field trials have begun to evaluate its efficacy against various pests, with promising preliminary results indicating significant activity at sub-lethal concentrations.
From a synthetic chemistry perspective, 2,3-Dichloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine exemplifies the importance of structural diversity in medicinal chemistry. The interplay between different substituents—chloro, difluoromethyl, and trifluoromethyl—creates a complex landscape of electronic and steric effects that can be leveraged to fine-tune biological activity. Advances in synthetic methodologies have made it possible to access such complex molecules more efficiently than ever before, reducing both cost and environmental impact.
The future directions for research involving 2,3-Dichloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine are multifaceted. On one hand, there is ongoing work to elucidate its mechanism of action through structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Understanding how this compound interacts with biological targets at the molecular level will provide critical insights for drug design optimization. On the other hand, green chemistry approaches are being explored to develop more sustainable synthetic routes that minimize waste and hazardous byproducts.
In conclusion,2,3-Dichloro-6-(difluoromethyl)-4-(trifluoromethyl)pyridine (CAS No. 1803670-76-9) represents a significant advancement in the field of heterocyclic chemistry with broad implications for pharmaceuticals and agrochemicals. Its unique structural features and versatile reactivity make it a valuable tool for researchers seeking to develop novel bioactive agents. As our understanding of fluorinated compounds continues to grow, this molecule will undoubtedly play an important role in shaping the future of drug discovery and crop protection technologies.
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